5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
The compound 5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione belongs to the pyrrolo[3,4-d]isoxazole class, characterized by a fused bicyclic framework combining pyrrole and isoxazole moieties. Its structure includes three distinct aromatic substituents:
- 3,4-Dichlorophenyl: Electron-withdrawing chlorine atoms enhance electrophilicity and influence binding to hydrophobic biological targets.
- 4-Hydroxyphenyl: A polar hydroxyl group improves solubility and enables hydrogen bonding with enzymes or receptors.
Properties
Molecular Formula |
C23H15Cl2N3O6 |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H15Cl2N3O6/c24-17-9-6-13(11-18(17)25)26-22(30)19-20(12-4-7-16(29)8-5-12)27(34-21(19)23(26)31)14-2-1-3-15(10-14)28(32)33/h1-11,19-21,29H |
InChI Key |
HXYCEHUCXGWJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, nitrating agents, and oxidizing agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich 4-hydroxyphenyl group directs electrophilic attacks to the para and ortho positions, while the electron-withdrawing nitro and dichloro substituents deactivate their respective rings .
-
Sulfonation : Reacts with chlorosulfonic acid at 80°C to form a sulfonated derivative at the 4-hydroxyphenyl group (yield: 64%) .
-
Halogenation : Selective bromination occurs at the activated para position of the hydroxyphenyl ring using Br₂ in acetic acid (yield: 51%) .
Redox Reactions
The nitro and hydroxyl groups participate in redox transformations:
-
Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the 3-nitrophenyl group to an amine, forming 5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-aminophenyl)dihydro-2H-pyrrolo-oxazole-dione (yield: 83%) .
-
Hydroxyl Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the 4-hydroxyphenyl group to a ketone (yield: 67%) .
Ring-Opening and Functionalization
The oxazole ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, reflux): Cleaves the oxazole ring to yield a dicarboxylic acid derivative (yield: 78%) .
-
Basic Hydrolysis (NaOH, 60°C): Produces a diamide intermediate, which can be further functionalized with acyl chlorides.
Interaction with Biological Targets
The compound exhibits reversible binding to enzymatic active sites:
-
Kinase Inhibition : Forms hydrogen bonds with ATP-binding pockets (Kd = 1.2 µM) via its hydroxyl and carbonyl groups .
-
Cytotoxic Activity : Demonstrates IC₅₀ values of 6.14 µM against HT29 colon cancer cells, attributed to intercalation with DNA .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrrolo[3,4-d]oxazole framework exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit tumor cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest through modulation of signaling pathways associated with cancer progression .
Antimicrobial Properties
The compound has shown promising results against a range of bacterial and fungal pathogens. Its efficacy against resistant strains highlights its potential as a lead compound in antibiotic development. The incorporation of nitrophenyl groups has been linked to enhanced antimicrobial activity due to their ability to interfere with microbial DNA synthesis .
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The hydroxyphenyl group is believed to play a crucial role in mediating these effects through antioxidant mechanisms .
Neuroprotective Effects
Recent investigations have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal cell death, possibly offering therapeutic avenues for conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity Assessment
A study conducted by Kalai et al. evaluated the cytotoxicity of various derivatives of pyrrolo[3,4-d]oxazole against ovarian and breast cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced anticancer activity while minimizing toxicity to healthy cells .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The study found that specific derivatives exhibited substantial growth inhibition, suggesting their potential as new antimicrobial agents in clinical settings .
Mechanism of Action
The mechanism of action of “5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural and Functional Features
*Estimated based on structural analogues; exact data requires experimental validation.
Pharmacological Potential
- Anticancer Activity : Analogues with chlorophenyl and nitrophenyl groups (e.g., ) show inhibition of cancer cell proliferation via tubulin binding or topoisomerase inhibition. The target compound’s dichlorophenyl group may enhance this effect.
- Anti-inflammatory Activity : Hydroxyphenyl-containing compounds often inhibit cyclooxygenase (COX) enzymes. The target compound’s hydroxyl group could synergize with its heterocyclic core for COX-2 selectivity .
Biological Activity
The compound 5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, antibacterial activities, and other pharmacological implications.
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting cell cycle progression. Studies have shown that related pyrrolo[3,4-d][1,2]oxazole derivatives can inhibit key proteins involved in cell division and survival pathways.
- Case Studies : In vitro studies demonstrated that the compound exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells. These studies reported IC50 values in the micromolar range, indicating potent anticancer activity.
Antibacterial Activity
The compound has also shown promising antibacterial properties:
- Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as nitro and chloro enhances its interaction with bacterial cell walls.
- Minimum Inhibitory Concentration (MIC) : Preliminary studies report MIC values ranging from 32 to 128 µg/mL against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 64 | |
| Escherichia coli | 128 | |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory and Antioxidant Activities
In addition to its anticancer and antibacterial effects, this compound has been evaluated for anti-inflammatory and antioxidant properties:
- Anti-inflammatory Studies : The compound exhibited significant inhibition of pro-inflammatory cytokines in cell culture models.
- Antioxidant Activity : It demonstrated scavenging activity against free radicals in various assays.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy:
- Substituent Effects : Variations in the position and type of substituents on the phenyl rings have been shown to significantly affect biological activity.
- Analog Synthesis : Researchers are synthesizing analogs with modified substituents to enhance potency and selectivity towards specific cancer cell types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
